

# Use of CAS 217595-53-4 in pharmaceutical impurity analysis

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## Compound of Interest

**Compound Name:** Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-

**CAS No.:** 924887-08-1

**Cat. No.:** B1661598

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Application Note: High-Sensitivity Quantification of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in Pharmaceutical Substances

## Executive Summary

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), CAS 217595-53-4, is a nitrosamine impurity identified primarily in Losartan and other "Sartan" class blood pressure medications. Unlike the volatile nitrosamines NDMA and NDEA, NMBA is a polar, non-volatile carboxylic acid, rendering standard Headspace GC-MS methods ineffective.

This Application Note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. It addresses the specific challenges of NMBA analysis: its high polarity, potential for in-source formation, and the strict regulatory Acceptable Intake (AI) limit of 96 ng/day.

## Regulatory & Safety Context

NMBA is classified by the ICH M7(R1) guideline as a "Cohort of Concern" mutagenic impurity. Regulatory bodies (FDA, EMA) have established strict interim limits.

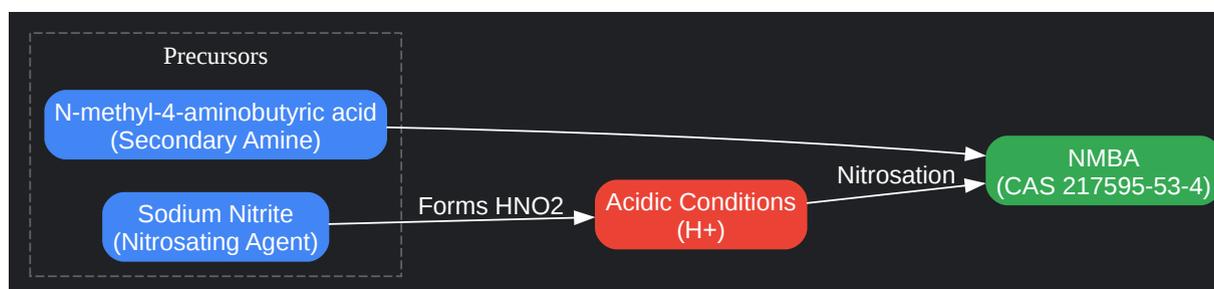
Parameter	Specification	Regulatory Basis
Compound	NMBA (CAS 217595-53-4)	Nitrosamine Impurity
Classification	Probable Human Carcinogen	IARC / ICH M7
Acceptable Intake (AI)	96 ng/day	FDA / EMA
Concentration Limit	0.03 - 3.0 ppm	Dependent on Maximum Daily Dose (MDD)*

\*Note: The concentration limit (ppm) is calculated as AI (ng) / MDD (mg). For a drug with an MDD of 3200mg, the limit is 0.03 ppm.

## Mechanism of Formation

Understanding the origin of NMBA is critical for root-cause analysis. Unlike NDMA, which often arises from solvent contamination (DMF), NMBA is typically a by-product of the specific synthesis route used for Losartan.

Chemistry: NMBA forms when N-methyl-4-aminobutyric acid (MBA)—a starting material or degradation product—reacts with a nitrosating agent (e.g., Sodium Nitrite, used for tetrazole ring formation) under acidic conditions.



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Figure 1: Mechanism of NMBA formation during API synthesis. The reaction requires a secondary amine source and a nitrosating agent in an acidic environment.

## Analytical Challenges & Strategy

- **Polarity:** NMBA contains a carboxylic acid group, making it highly polar. It elutes early on standard C18 columns, often co-eluting with matrix interferences. Solution: Use a high-strength silica (HSS) T3 column or a specialized polar-embedded C18 column to increase retention.
- **Ionization:** NMBA can be difficult to ionize in ESI due to matrix suppression. Solution: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred for Sartans to reduce matrix effects, though high-sensitivity ESI+ is also validated.
- **In-Source Formation:** If residual nitrite and amine precursors are present in the sample, they can react inside the heated MS source, creating false positives. Solution: Chromatographic separation of the API from the impurity is mandatory.

## Protocol: Sample Preparation

### Reagents:

- Methanol (LC-MS Grade)[1]
- Water (Milli-Q or LC-MS Grade)
- Formic Acid (LC-MS Grade)[1]
- Internal Standard: NMBA-d3 (Isotopically labeled standard is critical for accurate quantitation).

### Step-by-Step Procedure:

- **Weighing:** Accurately weigh crushed tablet powder equivalent to 100 mg of API into a 15 mL centrifuge tube.
- **IS Addition:** Add 50  $\mu$ L of NMBA-d3 Internal Standard working solution (e.g., 1  $\mu$ g/mL).
- **Extraction:** Add 5.0 mL of 50% Methanol/Water. (Avoid 100% organic solvent initially to ensure buffer salts in the tablet dissolve/disperse).

- Dispersal: Vortex for 1 minute.
- Extraction: Sonicate for 20 minutes at room temperature.
- Clarification: Centrifuge at 4500 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an amber HPLC vial. Note: Nylon filters may absorb nitrosamines; PVDF or PTFE is recommended.

## Protocol: UHPLC-MS/MS Method

This method utilizes a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Chromatographic Conditions

- System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
- Column: Waters XSelect HSS T3 (3.0 x 150 mm, 3.5 µm) or equivalent (e.g., Agilent Poroshell 120 EC-C18).
  - Why: The HSS T3 bonding technology is designed to retain polar organic acids like NMBA.
- Column Temp: 40°C.
- Flow Rate: 0.5 mL/min.
- Injection Vol: 5 - 10 µL.
- Mobile Phase A: 0.1% Formic Acid in Water.[\[2\]](#)
- Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.00	5	Initial Hold (Retain NMBA)
1.00	5	Start Gradient
8.00	95	Elute API (Wash)
11.00	95	Hold
11.10	5	Re-equilibrate

| 15.00 | 5 | End |

Critical: Use a diverter valve to send flow to waste during the API elution (typically 6–10 min) to prevent contamination of the MS source.

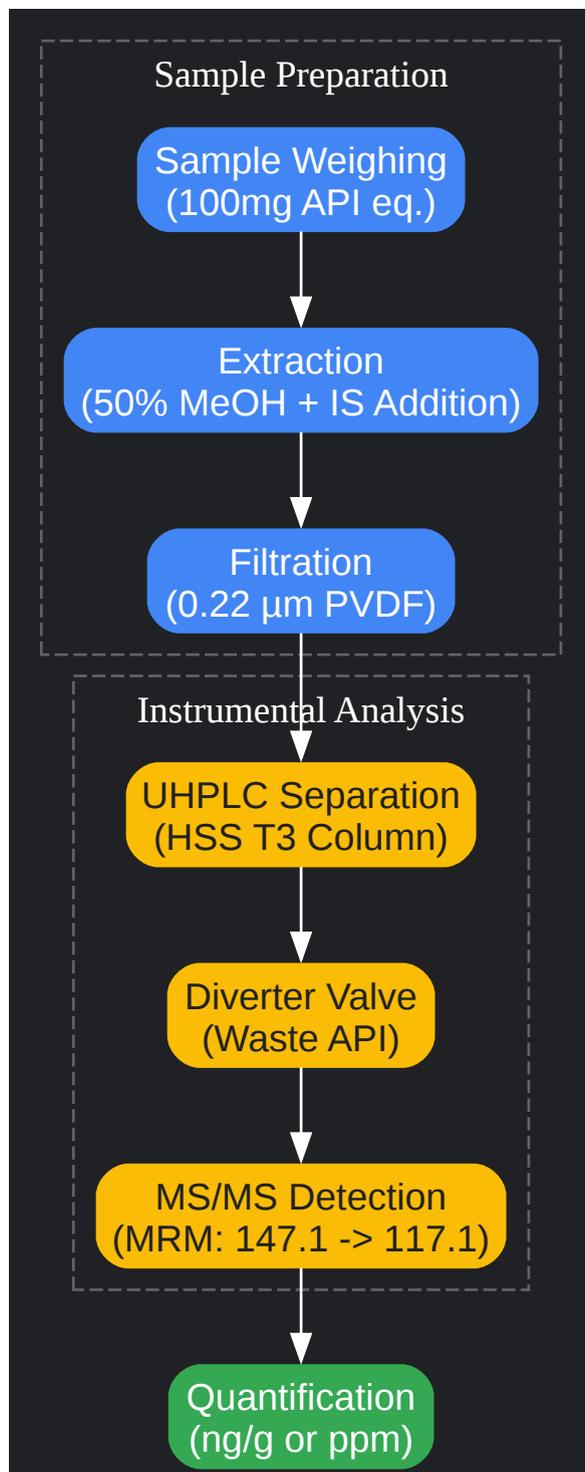
## Mass Spectrometry Parameters

- Source: APCI Positive (preferred) or ESI Positive.
- Capillary Voltage: 3.0 kV (ESI) / Corona Current 4  $\mu$ A (APCI).
- Source Temp: 400°C (APCI) / 150°C (ESI).
- Desolvation Temp: 500°C.

MRM Transitions (NMBA MW = 146.15):

Compound	Precursor (m/z)	Product (m/z)	Dwell (ms)	Collision Energy (V)	Role
NMBA	147.1 [M+H] <sup>+</sup>	117.1	100	12	Quantifier (Loss of NO)
NMBA	147.1 [M+H] <sup>+</sup>	87.1	100	22	Qualifier
NMBA-d3	150.1 [M+H] <sup>+</sup>	120.1	100	12	Internal Standard

## Analytical Workflow Diagram



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Figure 2: End-to-end analytical workflow for NMBA quantification.

## Method Validation & Performance

To ensure trustworthiness, the method must be validated according to ICH Q2(R1).

- Linearity: 1.0 ng/mL to 100 ng/mL ( $R^2 > 0.999$ ).
- Limit of Quantitation (LOQ): Typically 0.005 ppm (0.5 ng/mL) is achievable, well below the regulatory threshold of 0.03 ppm.
- Recovery: Spike samples at LOQ, 100%, and 150% levels. Acceptable range: 80–120%.<sup>[3]</sup>
- Specificity: No interference at the retention time of NMBA (approx 3.5 - 4.5 min) in blank matrix injections.

## References

- US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."<sup>[5]</sup> Guidance for Industry. (2021). [\[Link\]](#)
- European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. [\[Link\]](#)
- FDA Office of Regulatory Affairs (ORA). "LC-MS/MS Method for the Determination of NMBA in Losartan Potassium Drug Substance and Drug Product." FY19-005-DPA-S. [\[Link\]](#)
- International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." [\[Link\]](#)

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## Sources

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- [3. agilent.com \[agilent.com\]](#)
- [4. ijper.org \[ijper.org\]](#)
- [5. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP \[cov.com\]](#)
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